molecular formula C25H21F2N3O3S B2710998 2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 866341-06-2

2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2710998
CAS RN: 866341-06-2
M. Wt: 481.52
InChI Key: YWFBNKGZGDXAKX-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H21F2N3O3S and its molecular weight is 481.52. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnostic Applications

Compounds structurally related to 2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide have been studied for their potential in clinical PET studies for imaging histamine H3 receptors, which are crucial for various neurological and inflammatory processes. For example, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with 18F for clinical PET studies, highlights the importance of such compounds in diagnostic imaging (Iwata et al., 2000).

Antipsychotic Potential

Research on derivatives with imidazolyl and phenylacetamide components has revealed potential antipsychotic properties without the traditional dopamine receptor interaction, indicating a novel pathway for antipsychotic drug development. This insight comes from studies on compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which showed an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Chemical Synthesis and Modification

Studies have also focused on the synthesis and characterization of related compounds for various applications, including their roles in forming complexes with metals for potential uses in catalysis and as ligands in coordination chemistry. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their hydrogen bonding effects on self-assembly processes and antioxidant activity (Chkirate et al., 2019).

Pharmacological Evaluation

The pharmacological evaluation of oxadiazole and acetamide derivatives, including their antibacterial, anti-enzymatic, and cytotoxic activities, underscores the therapeutic potential of compounds with similar scaffolds. Research in this area aims to design molecules with multifunctional moieties for broad-spectrum biological activities (Nafeesa et al., 2017).

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N3O3S/c1-32-22-12-3-16(13-23(22)33-2)21-14-30(20-10-6-18(27)7-11-20)25(29-21)34-15-24(31)28-19-8-4-17(26)5-9-19/h3-14H,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFBNKGZGDXAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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